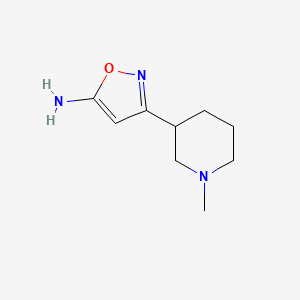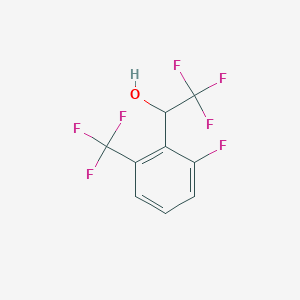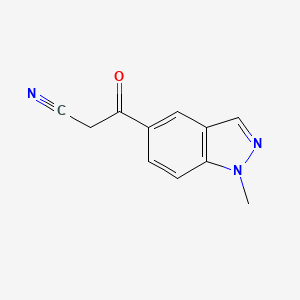![molecular formula C34H34N2O3 B13714428 N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide](/img/structure/B13714428.png)
N-[2-(Boc-amino)ethyl]-4-(1,2,2-triphenylvinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD31758423” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD31758423” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final compound.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD31758423” is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. The industrial process may also include additional steps for quality control and environmental safety.
Chemical Reactions Analysis
Types of Reactions
“MFCD31758423” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The reactions of “MFCD31758423” typically require specific reagents and conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD31758423” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound may be used in studies related to cellular processes and biochemical pathways.
Industry: The compound is utilized in various industrial processes, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD31758423” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s activity is mediated through pathways that regulate cellular functions, leading to its observed effects.
Comparison with Similar Compounds
“MFCD31758423” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include compounds with similar functional groups or structural motifs.
Uniqueness: The specific arrangement of atoms and the resulting chemical properties of “MFCD31758423” distinguish it from other compounds, making it valuable for particular applications.
By understanding the detailed aspects of “MFCD31758423,” researchers can better utilize its properties in various scientific and industrial contexts
Properties
Molecular Formula |
C34H34N2O3 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C34H34N2O3/c1-34(2,3)39-33(38)36-24-23-35-32(37)29-21-19-28(20-22-29)31(27-17-11-6-12-18-27)30(25-13-7-4-8-14-25)26-15-9-5-10-16-26/h4-22H,23-24H2,1-3H3,(H,35,37)(H,36,38) |
InChI Key |
YNSMNHUGIMBHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



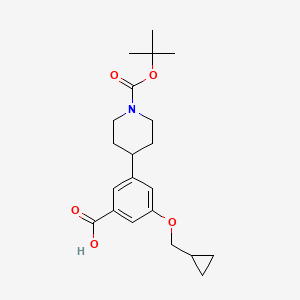
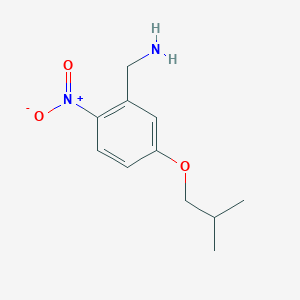
![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)



![(Tetrahydro-2-furanyl)methyl 2-[3-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate](/img/structure/B13714389.png)
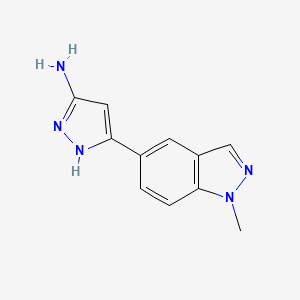
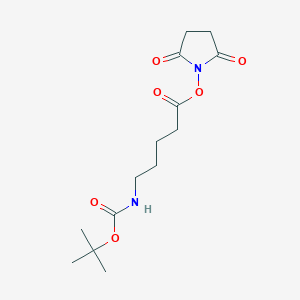
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
